molecular formula C6H7N3 B071484 5-amino-1-methyl-1H-pyrrole-3-carbonitrile CAS No. 159831-30-8

5-amino-1-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B071484
CAS No.: 159831-30-8
M. Wt: 121.14 g/mol
InChI Key: OAZQYILEWTZDER-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methylpyrrole and cyanogen bromide.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rates and yields.

Industrial Production Methods

Industrial production methods often involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are increasingly employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under mild to moderate conditions.

Major Products

    Oxidation: Nitroso- or nitro-substituted pyrroles.

    Reduction: Amino- or aldehyde-substituted pyrroles.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives have shown promise in preliminary studies for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. These include the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 5-amino-1-methyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile and amino groups can form hydrogen bonds or participate in other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-1H-pyrrole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.

    5-Amino-1-ethyl-1H-pyrrole-3-carbonitrile: Similar structure but with an ethyl group instead of a methyl group.

    5-Amino-1-methyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

Uniqueness

5-Amino-1-methyl-1H-pyrrole-3-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for the development of new materials and drugs.

Properties

IUPAC Name

5-amino-1-methylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-4-5(3-7)2-6(9)8/h2,4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZQYILEWTZDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435552
Record name 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159831-30-8
Record name 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1H-pyrrole-3-carbonitrile
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